

A Comparative Guide to Modern Azepane Synthesis Strategies

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Compound of Interest

Compound Name: *tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate*

CAS No.: 1205748-73-7

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The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows for optimal binding to various biological targets, making it a desirable motif in drug design. However, the synthesis of this medium-sized ring presents unique thermodynamic and kinetic challenges compared to its five- and six-membered counterparts. This guide provides a comparative analysis of four prominent methods for azepane synthesis: Ring-Closing Metathesis (RCM), Intramolecular Reductive Amination, Piperidine Ring Expansion, and a novel Photochemical Dearomative Ring Expansion of Nitroarenes. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a critical comparison to aid researchers in selecting the optimal strategy for their synthetic targets.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and versatile tool for the formation of cyclic olefins, including the precursors to azepanes.^{[1][2]} The reaction typically employs well-defined ruthenium or molybdenum catalysts, such as Grubbs' or Schrock's catalysts, to facilitate the intramolecular exchange of alkylidene groups between two terminal alkenes,

releasing volatile ethylene as the only byproduct.[3] This entropically favorable process is a key driving force for the reaction.[4]

Mechanistic Rationale

The catalytic cycle of RCM, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate.[4] The catalyst, a metal alkylidene, undergoes a [2+2] cycloaddition with one of the terminal alkenes of the acyclic precursor. The resulting metallacyclobutane can then undergo a retro-[2+2] cycloaddition to either regenerate the starting materials or to form a new metal alkylidene and release a new alkene. In an intramolecular reaction, this sequence is followed by a second [2+2] cycloaddition with the other terminal alkene within the same molecule, leading to the formation of the cyclic alkene and the regeneration of the active catalyst.[5] The choice of catalyst is critical and can influence reaction efficiency, functional group tolerance, and the stereochemistry of the resulting double bond.[3]

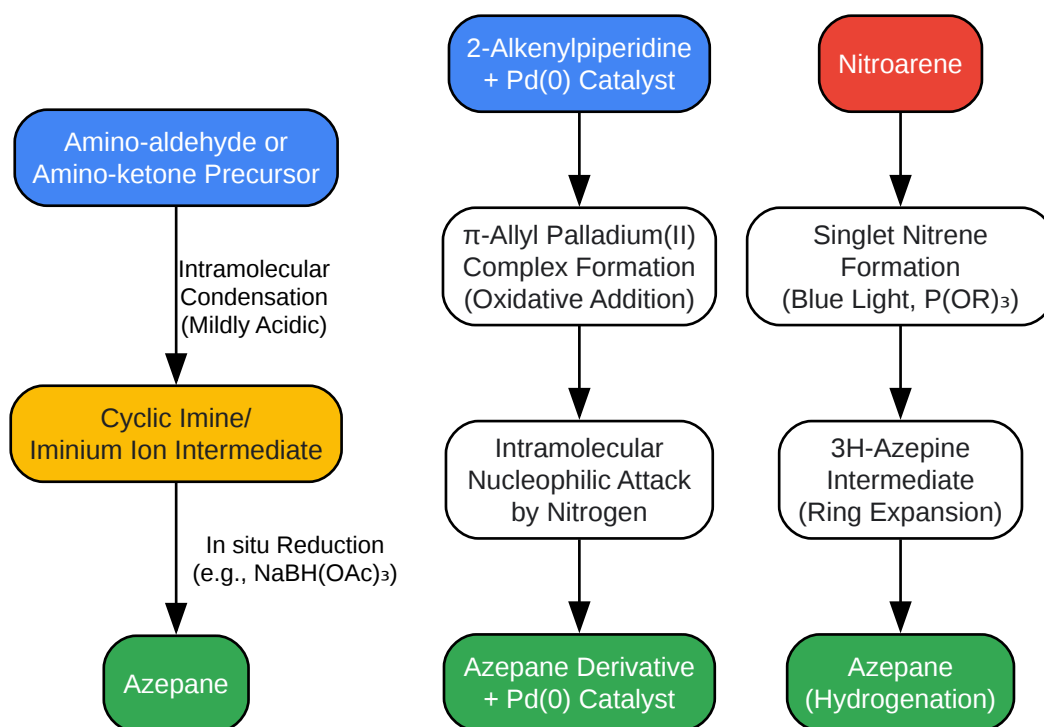
Diagram 1: Catalytic Cycle of Ring-Closing Metathesis (RCM)



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Sources

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